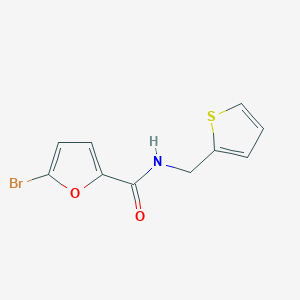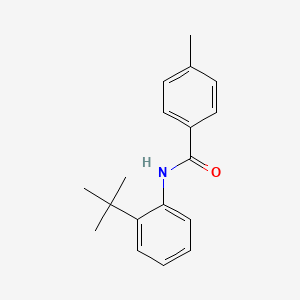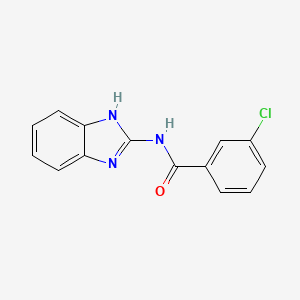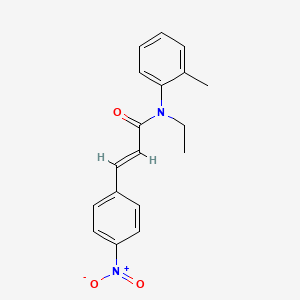
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as GW 501516 or Cardarine, and it belongs to a class of chemicals called selective androgen receptor modulators (SARMs). The purpose of
Aplicaciones Científicas De Investigación
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of effects on the body, including increasing endurance, improving lipid metabolism, and reducing inflammation. It has also been studied for its potential use in treating obesity, diabetes, and cardiovascular disease.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide involves binding to and activating the peroxisome proliferator-activated receptor delta (PPARδ). This receptor is involved in regulating lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide can improve lipid metabolism, increase endurance, and reduce inflammation.
Biochemical and physiological effects:
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects on the body. These effects include increasing fatty acid oxidation, improving glucose uptake, and increasing mitochondrial biogenesis. This compound has also been shown to improve endurance and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide in lab experiments is its ability to activate PPARδ selectively. This compound has also been shown to have a low toxicity profile. However, one limitation of using this compound is its potential to cause cancer in animal models. Therefore, caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
There are many future directions for research involving 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide. One area of research is the potential use of this compound in treating obesity, diabetes, and cardiovascular disease. Another area of research is the development of new compounds that can selectively activate PPARδ without causing cancer. Additionally, more research is needed to understand the long-term effects of this compound on the body.
Conclusion:
In conclusion, 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a variety of effects on the body, including increasing endurance, improving lipid metabolism, and reducing inflammation. While there are advantages to using this compound in lab experiments, caution should be exercised due to its potential to cause cancer in animal models. There are many future directions for research involving 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide, including the development of new compounds that can selectively activate PPARδ without causing cancer.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide involves several steps. The first step is the preparation of 2-chloro-4-methylbenzoic acid, which is then converted into 2-chloro-4-methylbenzoyl chloride. The second step involves the reaction of 2-chloro-4-methylbenzoyl chloride with 3-chloro-4-methoxyaniline to form the desired product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Propiedades
IUPAC Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-3-5-11(12(16)7-9)15(19)18-10-4-6-14(20-2)13(17)8-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBCCEALLSVLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5885974.png)







![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)

![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)


![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)